6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Substitution Reactions:
Piperazine Derivatization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide: This compound shares structural similarities but differs in the core structure.
Substituted Pyrimidines: Various substituted pyrimidines have similar therapeutic potential but differ in their substituent groups and overall activity.
Uniqueness
6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core, which imparts distinct biological activity and chemical properties.
Properties
IUPAC Name |
6-methyl-5-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-4-6-15(7-5-13)16-14(2)24-19-17(16)18(20-12-21-19)23-10-8-22(3)9-11-23/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAVOOUSZPJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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